

A Comparative Guide to a Novel SOS2 Ligand and Established SOS1 Inhibitors

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Compound of Interest						
Compound Name:	SOS2 ligand 1					
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The Son of Sevenless (SOS) proteins, SOS1 and SOS2, are critical guanine nucleotide exchange factors (GEFs) that activate RAS proteins, pivotal regulators of cell growth and proliferation.[1][2] While both are highly homologous, SOS1 is often the dominant player in receptor tyrosine kinase (RTK) signaling, making it a key target in cancers with RAS mutations. [2][3] This has led to the development of potent and selective SOS1 inhibitors.[4][5] However, the emergence of resistance to SOS1 inhibition, potentially through a compensatory role of SOS2, has highlighted the need for selective SOS2 ligands to further probe the biology of RAS activation and develop more durable therapeutic strategies.[1]

This guide provides a comparative overview of a recently identified selective SOS2 ligand, referred to as "SOS2 binder 1," and well-characterized, selective SOS1 inhibitors: MRTX0902, BI-3406, and BAY-293. Due to the novelty of selective SOS2 ligands, direct head-to-head comparative studies with established SOS1 inhibitors in the same assays are not yet publicly available. Therefore, this guide presents the currently available data for each compound, emphasizing their selectivity profiles, and details the experimental methodologies used for their characterization.

Quantitative Data Summary

The following tables summarize the available biochemical and cellular activity data for the selective SOS2 ligand and the selected SOS1 inhibitors. It is important to note that the data are



compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Activity and Selectivity

Compound	Target	Assay Type	Potency (K D or IC 50)	Selectivity (over other SOS homolog)	Reference
SOS2 binder	SOS2	Surface Plasmon Resonance (SPR)	K D : 4.6 μM	No binding to SOS1 up to 200 μΜ	
MRTX0902	SOS1	GTP Exchange (HTRF)	IC 50 : 15 nM	>667-fold vs. SOS2 (IC 50 > 10 μM)	[3][6]
BI-3406	SOS1	KRAS Interaction	IC 50 : 6 nM	>1667-fold vs. SOS2 (IC 50 > 10 μM)	[7]
BAY-293	SOS1	KRAS Interaction	IC 50 : 21 nM	Selective vs. SOS2	[5]

Table 2: Cellular Activity

Compound	Target	Cell Line	Assay Type	Potency (IC 50)	Reference
MRTX0902	SOS1	KRAS-mutant H358	pERK Inhibition	-	[3]
BI-3406	SOS1	KRAS-mutant NCI-H358	pERK Inhibition	4 nM	
BAY-293	SOS1	K-562	pERK Inhibition	Sub- micromolar	[5]

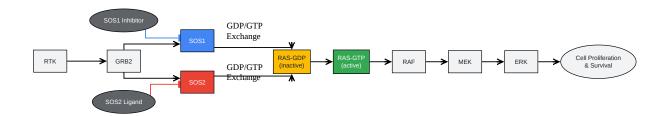


Note: Cellular activity data for "SOS2 binder 1" is not yet publicly available.

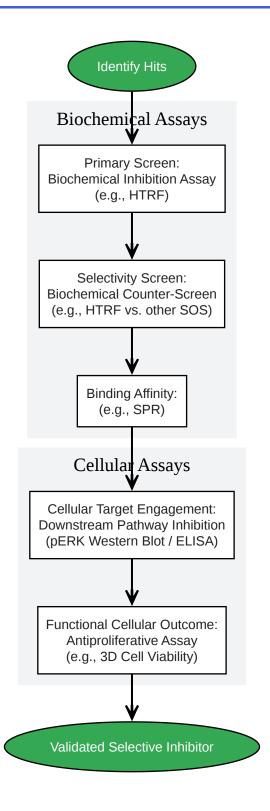
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the relevant signaling pathway and experimental workflows.









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